![molecular formula C23H20N4O3S2 B3020204 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide CAS No. 930023-98-6](/img/structure/B3020204.png)
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of the compound “2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide” is the urea transporter B (UT-B) . Urea transporters are a family of transmembrane proteins that specifically transport urea .
Mode of Action
The compound interacts with its target, UT-B, by inhibiting its function . The compound binds to the UT-B binding pocket and exerts inhibition activity on UT-B
Biochemical Pathways
The compound affects the urea transport pathway by inhibiting the function of UT-B This results in a decrease in urea transport across the membrane
Result of Action
The inhibition of UT-B by the compound results in a decrease in urea transport across the membrane
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is its high selectivity and sensitivity towards certain biological molecules, making it a useful tool for studying cellular processes. However, one limitation is its potential toxicity towards certain cells and tissues, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide, including its use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. It could also be studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential physiological effects.
Métodos De Síntesis
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenylphthalazin-1-amine with thionyl chloride to form 4-phenylphthalazin-1-yl chloride. This intermediate product is then reacted with sodium sulfide to form 2-[(4-phenylphthalazin-1-yl)sulfanyl]benzoic acid. The final step involves the reaction of 2-[(4-phenylphthalazin-1-yl)sulfanyl]benzoic acid with 4-aminobenzenesulfonamide to form this compound.
Aplicaciones Científicas De Investigación
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is its potential use as a fluorescent probe for imaging cells and tissues. This compound has been shown to have high selectivity and sensitivity towards certain biological molecules, making it a useful tool for studying cellular processes.
Propiedades
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(22(28)25-17-11-13-18(14-12-17)32(24,29)30)31-23-20-10-6-5-9-19(20)21(26-27-23)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,28)(H2,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGBVBKYJAWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)

![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)

![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)

![N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3020134.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)



![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)